
Zomepirac Sodium Salt-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zomepirac Sodium Salt-d4 is a deuterated form of Zomepirac Sodium, a non-steroidal anti-inflammatory drug (NSAID) that was initially developed for its analgesic properties. It is chemically related to tolmetin and functions by inhibiting prostaglandin synthetase, which is crucial in the inflammatory process . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zomepirac Sodium Salt-d4 can be synthesized through a series of chemical reactions starting from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine. The process involves the Hantzsch pyrrole synthesis to form an intermediate, followed by saponification, monoesterification, and thermal decarboxylation to yield an ester. This ester is then acylated with N,N-dimethyl-p-chlorobenzamide, and finally, saponification gives Zomepirac .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterated form to ensure the incorporation of deuterium atoms.
Analyse Chemischer Reaktionen
Types of Reactions
Zomepirac Sodium Salt-d4 undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the parent compound to its oxidized form.
Reduction: The reduction of the carbonyl group to an alcohol.
Substitution: Halogenation and other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are often used in further pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Analgesic Efficacy Studies
Zomepirac Sodium has been investigated for its analgesic properties in various clinical settings. A notable study demonstrated that a single dose of 100 mg provided pain relief comparable to oxycodone in patients with chronic pain due to advanced cancer. The efficacy was measured using visual analog scales, indicating that Zomepirac could serve as a non-addictive alternative for managing moderate to severe pain .
Pharmacokinetic Research
The pharmacokinetics of Zomepirac Sodium Salt-d4 can be explored to understand its absorption, distribution, metabolism, and excretion (ADME). Data indicate that the compound exhibits significant plasma concentrations following oral administration, with peak levels reached between 3 to 4 hours post-dose. The pharmacokinetic profile can be summarized as follows:
Dose (mg) | Peak Plasma Concentration (μg/mL) | AUC (μg × h/mL) |
---|---|---|
50 | 2.47 | 232.7 |
100 | 4.42 | 494.4 |
200 | 7.94 | 1102.7 |
This data is crucial for understanding how modifications in the chemical structure (such as deuteration) affect the drug's behavior in biological systems .
Drug Metabolism Studies
The deuterated form of Zomepirac allows researchers to trace metabolic pathways more accurately due to the distinct mass differences between deuterated and non-deuterated compounds. This can be particularly useful in studies focusing on drug-drug interactions and the identification of metabolites formed during hepatic processing .
Safety and Toxicology Assessments
Despite its previous market withdrawal due to severe adverse reactions, this compound can be utilized in controlled environments to assess safety profiles and potential toxicological effects without the risk of addiction associated with opioid analgesics. Historical data on zomepirac's side effects provide a foundation for evaluating the safety of its deuterated counterpart .
Comparative Analyses with Other Analgesics
This compound can be compared with other non-steroidal anti-inflammatory drugs (NSAIDs) and opioid analgesics in terms of efficacy and side effect profiles. Studies indicate that it may offer benefits over traditional NSAIDs by providing effective pain relief without the associated risks of addiction or tolerance seen with opioids .
Case Study: Chronic Pain Management
In a double-blind crossover study involving patients with chronic cancer pain, Zomepirac was shown to provide comparable analgesia to oxycodone combined with acetaminophen (APC). The study highlighted the potential for Zomepirac as a viable option in pain management protocols where opioid use is contraindicated or undesirable due to addiction risks .
Case Study: Market Withdrawal Impact
Following the withdrawal of Zomepirac from the market, analyses revealed shifts in prescribing patterns among healthcare providers. Prescribers who previously favored zomepirac increased their use of alternative NSAIDs and other analgesics post-withdrawal, showcasing how market availability influences clinical practice .
Wirkmechanismus
Zomepirac Sodium Salt-d4 exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of this enzyme reduces the production of prostaglandins, thereby alleviating pain and inflammation . The deuterated form allows for more precise tracking and analysis in pharmacokinetic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tolmetin Sodium: Another NSAID with similar anti-inflammatory properties.
Ketorolac Tromethamine: Known for its potent analgesic effects.
Etoricoxib: A selective COX-2 inhibitor with anti-inflammatory properties .
Uniqueness
Zomepirac Sodium Salt-d4 is unique due to its deuterated nature, which provides advantages in pharmacokinetic studies by allowing for more accurate tracking of the compound in biological systems. This makes it a valuable tool in drug development and research.
Biologische Aktivität
Zomepirac Sodium Salt-d4 is a deuterated form of zomepirac, a non-steroidal anti-inflammatory drug (NSAID) that acts primarily as a prostaglandin synthetase inhibitor. It has been studied for its analgesic and anti-inflammatory properties, particularly in the management of pain associated with various conditions. This article delves into the biological activity of this compound, presenting research findings, case studies, and relevant data tables to illustrate its effects.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃ClNNaO₃ |
Molecular Weight | 313.711 g/mol |
CAS Number | 64092-48-4 |
Boiling Point | 470.8 ºC |
Flash Point | 238.5 ºC |
This compound is structurally related to tolmetin sodium and exhibits significant biological activity through its inhibition of prostaglandin synthesis, which is crucial in mediating inflammation and pain.
This compound functions by inhibiting the enzyme cyclooxygenase (COX), which is responsible for converting arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling. By reducing their synthesis, zomepirac effectively alleviates pain and inflammation.
Efficacy in Pain Management
Several clinical studies have evaluated the efficacy of Zomepirac Sodium in different pain contexts:
- Primary Dysmenorrhea : A double-blind crossover study involving 47 patients demonstrated that zomepirac provided significant relief from dysmenorrhea symptoms compared to placebo. Patients reported improved ability to engage in normal activities and required fewer supplemental analgesics while on zomepirac treatment .
- Post-Surgical Pain : In a study comparing zomepirac with propoxyphene, zomepirac (100 mg) showed superior efficacy in total pain relief over a six-hour observation period .
- Chronic Pain due to Cancer : In a controlled trial involving patients with advanced cancer, zomepirac was found to provide analgesia comparable to oxycodone combined with aspirin . The onset of pain relief was noted within one hour, peaking at three to four hours post-administration.
Adverse Effects
While zomepirac is generally well tolerated, gastrointestinal disturbances were the most common adverse effects reported across studies. However, these effects were less frequent than those associated with other NSAIDs .
Case Study 1: Efficacy in Dysmenorrhea
In a randomized controlled trial, patients receiving zomepirac reported significant improvements in abdominal cramping and associated symptoms during menstrual periods compared to those on placebo. The study highlighted that zomepirac was effective in managing both primary symptoms (12 out of 13) and associated symptoms (6 out of 13) with statistical significance (P ≤ 0.05) .
Case Study 2: Comparison with Oxycodone
A double-blind study involving patients with chronic cancer pain assessed zomepirac against oxycodone with aspirin. Results indicated that both medications provided similar levels of pain relief; however, zomepirac had a more favorable side effect profile, making it an acceptable alternative for managing moderate to severe pain .
Research Findings
Recent research has expanded our understanding of zomepirac's pharmacokinetics and its interaction with biological systems:
- Pharmacokinetics : Studies show that after administration of a single oral dose of 200 mg, peak plasma concentrations reached approximately 7.94 μg/mL within three to four hours . The drug exhibited a half-life allowing for sustained analgesic effects.
- Immunogenicity Concerns : There are ongoing investigations into the immunogenic potential of drug-protein adducts formed by zomepirac metabolites. Early findings suggest that these adducts may elicit immune responses in some individuals .
Eigenschaften
CAS-Nummer |
85577-28-2 |
---|---|
Molekularformel |
C₁₅H₉D₄ClNNaO₃ |
Molekulargewicht |
317.74 |
Synonyme |
5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic Acid Sodium Salt-d4; McN 2783-21-98-d4; Sodium Zomepirac-d4; Zomax-d4; Zomepirac Sodium-d4; Zomepirac Sodium Salt-d4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.